molecular formula C21H23N7O5 B053278 N-(4-(2-(2,4-Diamino-6-pteridinyl)propyl)benzoyl)-L-glutamic acid CAS No. 122594-35-8

N-(4-(2-(2,4-Diamino-6-pteridinyl)propyl)benzoyl)-L-glutamic acid

Cat. No. B053278
CAS RN: 122594-35-8
M. Wt: 453.5 g/mol
InChI Key: SEJWECNFKLVVFC-HQVZTVAUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-(2,4-Diamino-6-pteridinyl)propyl)benzoyl)-L-glutamic acid, also known as methotrexate, is a widely used chemotherapeutic agent for the treatment of various cancers and autoimmune diseases. It was first synthesized in the 1940s and has since been extensively studied for its mechanism of action and therapeutic applications.

Mechanism of Action

Methotrexate works by inhibiting the enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of DNA and RNA. By blocking this enzyme, N-(4-(2-(2,4-Diamino-6-pteridinyl)propyl)benzoyl)-L-glutamic acid prevents the formation of new cells, particularly cancer cells and immune cells. This mechanism of action is highly specific and has been extensively studied in both in vitro and in vivo models.
Biochemical and Physiological Effects:
Methotrexate has a range of biochemical and physiological effects on the body. It can cause bone marrow suppression, which can lead to anemia, leukopenia, and thrombocytopenia. It can also cause gastrointestinal side effects such as nausea, vomiting, and diarrhea. However, these side effects are generally manageable and do not limit the use of N-(4-(2-(2,4-Diamino-6-pteridinyl)propyl)benzoyl)-L-glutamic acid in clinical practice.

Advantages and Limitations for Lab Experiments

Methotrexate has several advantages for use in laboratory experiments. It is highly specific in its mechanism of action and can be used to selectively target cancer cells and immune cells. It is also relatively easy to administer and can be given orally or intravenously. However, N-(4-(2-(2,4-Diamino-6-pteridinyl)propyl)benzoyl)-L-glutamic acid has limitations in laboratory experiments, particularly in terms of its toxicity and potential side effects. Careful consideration must be given to the dosage and duration of treatment to avoid adverse effects.

Future Directions

There are several future directions for research on N-(4-(2-(2,4-Diamino-6-pteridinyl)propyl)benzoyl)-L-glutamic acid. One area of interest is the development of new formulations and delivery methods that can improve the efficacy and safety of the drug. Another area of interest is the identification of biomarkers that can predict response to N-(4-(2-(2,4-Diamino-6-pteridinyl)propyl)benzoyl)-L-glutamic acid treatment, which could improve patient outcomes and reduce the risk of adverse effects. Finally, there is ongoing research into the use of N-(4-(2-(2,4-Diamino-6-pteridinyl)propyl)benzoyl)-L-glutamic acid in combination with other drugs or therapies to enhance its efficacy and reduce toxicity.

Synthesis Methods

Methotrexate is synthesized through a multistep process that involves the condensation of p-aminobenzoic acid with glycine, followed by the addition of glutamic acid and the final attachment of the pteridine ring. The process is complex and requires careful control of reaction conditions to yield a high-quality product.

Scientific Research Applications

Methotrexate has been extensively studied for its efficacy in the treatment of various cancers, including leukemia, lymphoma, and solid tumors. It is also used in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. Scientific research has shown that N-(4-(2-(2,4-Diamino-6-pteridinyl)propyl)benzoyl)-L-glutamic acid works by inhibiting the synthesis of DNA and RNA, thereby preventing the growth and replication of cancer cells and immune cells.

properties

CAS RN

122594-35-8

Product Name

N-(4-(2-(2,4-Diamino-6-pteridinyl)propyl)benzoyl)-L-glutamic acid

Molecular Formula

C21H23N7O5

Molecular Weight

453.5 g/mol

IUPAC Name

(2S)-2-[[4-[2-(2,4-diaminopteridin-6-yl)propyl]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C21H23N7O5/c1-10(14-9-24-18-16(25-14)17(22)27-21(23)28-18)8-11-2-4-12(5-3-11)19(31)26-13(20(32)33)6-7-15(29)30/h2-5,9-10,13H,6-8H2,1H3,(H,26,31)(H,29,30)(H,32,33)(H4,22,23,24,27,28)/t10?,13-/m0/s1

InChI Key

SEJWECNFKLVVFC-HQVZTVAUSA-N

Isomeric SMILES

CC(CC1=CC=C(C=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C2=CN=C3C(=N2)C(=NC(=N3)N)N

SMILES

CC(CC1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O)C2=CN=C3C(=N2)C(=NC(=N3)N)N

Canonical SMILES

CC(CC1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O)C2=CN=C3C(=N2)C(=NC(=N3)N)N

synonyms

9-methyl-10-deazaminopterin

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.